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Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridineN-oxide

Cat. No.: B13152686

Get Quote

Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-Nitro-4-hydroxypyridine N-

oxide

Executive Summary
As a critical building block in advanced organic synthesis, 3-nitro-4-hydroxypyridine N-oxide

(CAS: 31872-57-8) serves as a highly functionalized heterocyclic intermediate[1]. It is heavily

utilized in the development of agrochemicals, anticoccidial agents, and pharmaceutical active

pharmaceutical ingredients (APIs)[2]. The molecule's unique architecture—combining an N-

oxide, a strongly electron-withdrawing nitro group, and an electron-donating hydroxyl group—

creates a highly specific electronic environment. This allows for precise, regioselective

downstream functionalization, including halogenation and nucleophilic aromatic substitution

(SNAr).

Physicochemical Profiling
To establish baseline analytical parameters for quality control and synthesis verification, the

core physicochemical properties of the compound are summarized below.
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Property Value

Chemical Name 3-Nitro-4-hydroxypyridine N-oxide

Synonyms
4-Hydroxy-3-nitropyridine N-oxide; 3-Nitro-4-

pyridinol 1-oxide

CAS Registry Number 31872-57-8[1]

Molecular Formula C5H4N2O4[1]

Molecular Weight 156.10 g/mol [1]

Melting Point 225 °C – 226 °C[2]

Appearance Pale yellow to yellow crystalline solid[2]

Typical Purity ≥ 97.0%[1]

Mechanistic Pathways & Reactivity
The synthetic utility of 3-nitro-4-hydroxypyridine N-oxide stems from its electronic distribution.

Pyridine rings are inherently electron-deficient and notoriously difficult to nitrate because the

basic nitrogen protonates in acidic media, further deactivating the ring. The N-oxide

modification mitigates this by donating electron density back into the ring via resonance. When

coupled with the strongly activating, ortho/para-directing hydroxyl group at the C-4 position,

electrophilic aromatic substitution (EAS) is exclusively directed to the C-3 position[2].
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Synthetic pathways and downstream functionalization of 3-nitro-4-hydroxypyridine N-oxide.

Synthetic Methodologies & Self-Validating Protocols
Protocol A: Electrophilic Nitration of 4-Hydroxypyridine
N-oxide
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Causality: Oleum (fuming sulfuric acid) is utilized not just as a solvent, but as a potent

dehydrating agent that drives the formation of the highly reactive nitronium ion (

) from nitric acid. Strict thermal control is mandatory; exceeding 70 °C risks over-nitration to the
3,5-dinitro derivative[2].

Step-by-Step Workflow:

Preparation: Cool 20% oleum in an ice bath to suppress the initial exotherm.

Addition: Cautiously add 4-hydroxypyridine N-oxide in small portions to the stirring oleum.

Nitration: Add fuming nitric acid dropwise, maintaining the internal temperature strictly below

20 °C.

Thermal Maturation: Remove the ice bath and heat the mixture to 60 °C – 70 °C for 3 hours

to drive the regioselective nitration to completion[3].

Quenching: Cool the mixture to room temperature and pour slowly over crushed ice.

Isolation: Adjust the pH to precipitate the product. Filter, wash with cold water, and

recrystallize from a methanol/water mixture[2].

Self-Validation System: The reaction is self-validating through physical observables. The

successful formation of the mono-nitrated target precipitates as a distinct yellow solid. A

sharp melting point of 225 °C – 226 °C confirms purity and the absence of the 3,5-dinitro

byproduct (which would significantly depress the melting point)[2].

Protocol B: Oxidative Rearrangement of 4-Nitropyridine
N-oxide
Causality: This alternative route utilizes an oxidative rearrangement. Acetic anhydride acts as

the activating agent, while a continuous stream of oxygen facilitates the incorporation of the

hydroxyl group at the C-4 position, yielding the target compound[2].

Step-by-Step Workflow:

Suspension: Suspend 18 g of 4-nitropyridine N-oxide in acetic anhydride.
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Oxidation: Heat the mixture on a steam bath while continuously bubbling air (or pure oxygen)

through the solution for several hours[2].

Crystallization: Cool the reaction mixture to induce the crystallization of the product.

Isolation: Filter the resulting yellow solid and recrystallize from methanol/water[2].

Downstream Functionalization
Regioselective Bromination
Causality: The C-4 hydroxyl group strongly activates the adjacent C-5 position. By conducting

the reaction in water, the highly polar solvent stabilizes the bromonium ion intermediate,

facilitating electrophilic aromatic substitution without the need for a Lewis acid catalyst (like

).

Protocol:

Suspend 3-nitro-4-hydroxypyridine N-oxide (1.0 g, 0.0064 mol) in 25 mL of water[4].

Add liquid bromine (1.6 g, 0.01 mol) dropwise at room temperature under vigorous stirring[4].

Stir for one hour. The brominated product is highly insoluble in water and will precipitate out

of solution.

Filter and recrystallize from a methanol/water mixture to yield 3-nitro-4-hydroxy-5-

bromopyridine N-oxide[4].

Self-Validation System: The consumption of the deep red bromine color and the immediate

precipitation of a solid (melting point 227 °C – 228 °C) serve as intrinsic, real-time indicators

of reaction completion[4].

Deoxychlorination via Phosphorus Oxychloride ( )
Causality: The N-oxide and nitro groups withdraw electron density from the C-4 position,

making it highly electrophilic.
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activates the hydroxyl group as a leaving group, allowing the chloride ion to execute a
nucleophilic aromatic substitution (SNAr)[2].

Protocol & Critical Control: Heating the substrate with

successfully replaces the C-4 hydroxyl group with a chlorine atom.

Crucial Warning: This is a kinetically sensitive process. If heating is continued for several

hours beyond completion, a second chloride atom is introduced at the C-2 position, and the

N-oxide is irreversibly deoxygenated[2]. Strict temporal and thermal monitoring is required to

isolate the mono-chlorinated N-oxide intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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